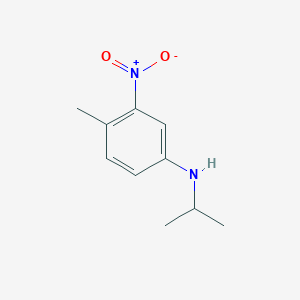

Isopropyl-(4-methyl-3-nitro-phenyl)-amine

Description

Contextualization within Aromatic Amine Chemistry

Isopropyl-(4-methyl-3-nitro-phenyl)-amine belongs to the broad class of organic compounds known as aromatic amines. These are compounds in which an amino group is directly attached to an aromatic ring. The parent compound of this class is aniline (B41778). Aromatic amines are of fundamental importance in organic chemistry, serving as precursors and intermediates in the synthesis of a vast array of commercially significant products, including dyes, pharmaceuticals, and polymers. thieme-connect.com

The chemical behavior of aromatic amines is largely dictated by the interplay between the amino group and the aromatic ring. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system, which generally reduces the basicity of the amine compared to its aliphatic counterparts. thieme-connect.com Conversely, the amino group acts as a powerful activating group, directing electrophilic aromatic substitution to the ortho and para positions of the ring. thieme-connect.com

Significance of Nitrophenyl and Isopropyl Moieties in Chemical Science

The structure of this compound incorporates two key functional groups that significantly influence its properties: a nitrophenyl group and an isopropyl group.

The nitrophenyl group is an aromatic ring substituted with a nitro group (-NO2). The nitro group is a strong electron-withdrawing group, which has a profound effect on the electronic properties of the aromatic ring. It deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position. The presence of a nitro group is also pivotal in various chemical transformations; for instance, it can be readily reduced to an amino group, providing a synthetic route to diamino compounds.

The isopropyl group [(CH₃)₂CH-] is a bulky alkyl substituent. Its presence can introduce steric hindrance, which may influence the reactivity of the adjacent amino group and the regioselectivity of reactions involving the aromatic ring. In the context of molecular design, the lipophilicity and specific steric profile of the isopropyl group can be exploited to modulate the physical and biological properties of a molecule.

Overview of Research Trajectories for this compound

Currently, dedicated research publications focusing exclusively on this compound are limited. However, its structural motifs suggest potential research applications as an intermediate in several areas of chemical synthesis. Its commercial availability from various suppliers indicates that it is utilized in synthetic processes, likely as a building block. researchgate.netmasterorganicchemistry.com

Plausible synthetic routes to this compound include the N-alkylation of 4-methyl-3-nitroaniline (B15663) with an isopropyl halide or the reductive amination of acetone (B3395972) with 4-methyl-3-nitroaniline. Reductive amination is a versatile method for forming C-N bonds and is widely used in the synthesis of amines. masterorganicchemistry.com This reaction typically involves the formation of an imine intermediate from the reaction of an amine and a carbonyl compound, followed by reduction to the corresponding amine.

Future research could focus on:

Optimization of synthetic protocols: Developing high-yield, scalable, and environmentally benign methods for its synthesis.

Exploration of its chemical reactivity: Investigating its utility in substitution and coupling reactions to generate more complex molecular architectures.

Application as a synthetic intermediate: Utilizing the compound in the synthesis of novel materials, dyes, or biologically active molecules. The presence of the nitro group allows for further functionalization, for example, through reduction to an amine, which can then undergo a variety of subsequent reactions.

Interdisciplinary Relevance in Molecular Science and Design

While specific interdisciplinary studies on this compound are not widely documented, its structure suggests potential relevance in several fields:

Medicinal Chemistry: Substituted nitroaromatic compounds are known to exhibit a range of biological activities. The specific combination of the nitro, methyl, and isopropyl groups could be explored for the development of new therapeutic agents. The lipophilic nature of the isopropyl group can influence a molecule's ability to cross biological membranes.

Materials Science: Aromatic amines are precursors to various polymers and materials with interesting optical and electronic properties. The defined substitution pattern of this compound could be used to create materials with specific properties.

Agrochemicals: Many pesticides and herbicides are derived from aromatic amines. The structural features of this compound could serve as a scaffold for the design of new agrochemicals.

Interactive Data Tables

Below are tables summarizing the known and computed properties of this compound and its key precursors.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 1157071-50-5 | researchgate.net |

| Molecular Formula | C₁₀H₁₄N₂O₂ | researchgate.net |

| Molecular Weight | 194.23 g/mol | nbu.ac.in |

| IUPAC Name | N-isopropyl-4-methyl-3-nitroaniline | researchgate.net |

| Canonical SMILES | CC1=C(C=C(C=C1)NC(C)C)N+[O-] | researchgate.net |

| Physical Description | Likely a solid at room temperature | Inferred |

| Solubility | Likely soluble in organic solvents | Inferred |

Table 2: Properties of 4-Methyl-3-nitroaniline

| Property | Value | Source |

| CAS Number | 119-32-4 | |

| Molecular Formula | C₇H₈N₂O₂ | |

| Molecular Weight | 152.15 g/mol | |

| Melting Point | 77.5 °C | |

| Appearance | Yellow monoclinic noodles | |

| IUPAC Name | 4-methyl-3-nitroaniline |

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-nitro-N-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7(2)11-9-5-4-8(3)10(6-9)12(13)14/h4-7,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOVRUMNTYRYAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Strategies for Isopropyl 4 Methyl 3 Nitro Phenyl Amine

Direct Synthetic Routes to Isopropyl-(4-methyl-3-nitro-phenyl)-amine

Direct synthesis of the target compound can be efficiently achieved through two main approaches: the formation of the carbon-nitrogen bond via nucleophilic aromatic substitution or the introduction of the nitro group onto a pre-existing N-isopropyl-4-methylaniline framework.

Nucleophilic Aromatic Substitution with Isopropylamine (B41738)

A prominent method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes an appropriately substituted aryl halide, where a good leaving group is displaced by isopropylamine. The success of this reaction is largely dependent on the electronic activation of the aromatic ring.

The starting material for this route is typically 4-chloro-1-methyl-2-nitrobenzene . nih.govnih.gov In this molecule, the nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions relative to itself. The chlorine atom serves as the leaving group that is substituted by the incoming isopropylamine nucleophile.

The reaction between 4-chloro-1-methyl-2-nitrobenzene and isopropylamine is generally carried out under elevated temperatures to facilitate the substitution. A procedure analogous to the synthesis of similar N-alkylanilines involves heating the reactants in a sealed tube. For instance, the reaction of 1,4-dichloro-2-nitrobenzene (B41259) with isopropylamine is conducted at 100°C for several hours. wikipedia.org It is crucial to control the reaction parameters to ensure optimal yield and minimize side reactions.

Key parameters for optimization include:

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to the formation of byproducts. A typical range would be from 80°C to 150°C.

Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are often employed to solubilize the reactants and facilitate the reaction. In some cases, an excess of the amine reactant itself can serve as the solvent.

Base: The presence of a base, such as potassium carbonate or triethylamine (B128534), can be used to neutralize the hydrogen chloride formed during the reaction, driving the equilibrium towards the product.

| Parameter | Typical Range/Condition | Rationale |

|---|---|---|

| Starting Material | 4-chloro-1-methyl-2-nitrobenzene | Activated aryl halide with a suitable leaving group. |

| Nucleophile | Isopropylamine | Source of the isopropylamino group. |

| Temperature | 80°C - 150°C | To overcome the activation energy of the reaction. |

| Solvent | DMF, DMSO, NMP, or excess Isopropylamine | To dissolve reactants and facilitate the reaction. |

| Base (optional) | K₂CO₃, Et₃N | To neutralize the HCl byproduct. |

To improve the efficiency and mildness of the reaction conditions, various catalyst systems can be employed. These catalysts facilitate the carbon-nitrogen bond formation, often allowing for lower reaction temperatures and broader substrate scope.

Palladium-based Catalysts (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. beilstein-journals.org This reaction typically utilizes a palladium catalyst, such as Pd(OAc)₂, in conjunction with a phosphine (B1218219) ligand (e.g., X-Phos, BINAP) and a base (e.g., NaOt-Bu, K₃PO₄). beilstein-journals.orgmdpi.com While highly effective, the cost of palladium and the sensitivity of the catalysts can be a consideration.

Copper-based Catalysts: Copper-catalyzed amination of aryl halides, often referred to as the Ullmann condensation, provides a more economical alternative to palladium. biomedres.us Copper(I) salts, such as CuI, in the presence of a ligand (e.g., phenanthroline, N,N-dimethylglycine) and a base are commonly used. These systems are particularly effective for activated aryl halides.

Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) can be a viable method when dealing with reactants in different phases. youtube.comnih.gov A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the nucleophile to the organic phase where the reaction occurs. youtube.com This can enhance the reaction rate and avoid the need for harsh, anhydrous conditions.

| Catalyst System | Key Components | Advantages |

|---|---|---|

| Palladium-based (Buchwald-Hartwig) | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base | High efficiency, broad substrate scope, mild conditions. beilstein-journals.orgmdpi.com |

| Copper-based (Ullmann) | Cu(I) salt (e.g., CuI), ligand, base | More economical than palladium. biomedres.us |

| Phase-Transfer Catalysis | Quaternary ammonium salt (e.g., TBAB) | Facilitates reactions between different phases, can use aqueous conditions. youtube.comnih.gov |

Nitro Group Introduction in Isopropyl-methyl-phenylamine Precursors

An alternative strategy involves the nitration of a pre-synthesized N-isopropyl-4-methylaniline precursor. The key challenge in this approach is to control the regioselectivity of the nitration to obtain the desired 3-nitro isomer.

Direct nitration of N-isopropyl-4-methylaniline with a standard nitrating mixture (e.g., nitric acid and sulfuric acid) can lead to a mixture of isomers and potential oxidation of the amine. To achieve regioselectivity, a common strategy is to first protect the amino group.

A widely used method involves the acylation of the starting amine to form an amide, typically an acetamide (B32628). The N-acetyl group is still an ortho, para-director, but its steric bulk and electronic influence can be harnessed to direct the incoming nitro group. A procedure for the nitration of p-toluidine (B81030) to 4-methyl-3-nitroaniline (B15663) provides a relevant example. beilstein-journals.org In this method, p-toluidine is first dissolved in concentrated sulfuric acid and then treated with a mixture of nitric and sulfuric acid at low temperatures (around 0°C). beilstein-journals.org

A patent describes a process for the preparation of m-nitro-p-toluidine by nitrating N-acetyl-p-toluidine in a sulfuric acid medium of 40 to 78% strength at a temperature between 15 and 30°C. The resulting 4-acetylamino-3-nitrotoluene is then hydrolyzed to yield the final product. This demonstrates that by controlling the reaction conditions and the form of the amino group, the desired 3-nitro isomer can be selectively produced.

The regiochemical outcome of the electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the aromatic ring. In the case of N-isopropyl-4-methylaniline, both the isopropylamino group and the methyl group are ortho, para-directing.

The Isopropylamino Group: This is a strongly activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring.

The Methyl Group: This is a weakly activating, ortho, para-directing group through an inductive effect.

When both groups are present, the powerful activating and directing effect of the amino group would typically dominate, favoring substitution at the positions ortho and para to it. However, under the strongly acidic conditions of nitration, the amino group is protonated to form an anilinium ion (-NH₂⁺R), which is a deactivating and meta-directing group. This change in the directing effect is crucial for obtaining the desired 3-nitro product.

By protecting the amino group as an acetamide (-NHCOCH₃), its activating and ortho, para-directing nature is retained, but modified. The acetyl group's steric hindrance can disfavor substitution at the ortho position adjacent to it, thereby promoting substitution at the other available ortho position, which is meta to the methyl group. This interplay of electronic and steric effects is key to achieving the desired regioselectivity.

| Substituent | Directing Effect | Influence on Nitration |

|---|---|---|

| -NH-isopropyl (unprotected) | Strongly activating, ortho, para-directing | Under acidic conditions, protonates to a meta-director. |

| -CH₃ | Weakly activating, ortho, para-directing | Directs to positions 2 and 6. |

| -NH-CO-CH₃ (protected) | Activating, ortho, para-directing | Directs primarily to the position ortho to the amide group. |

Synthesis via Functional Group Interconversion of Related Precursors

Functional group interconversion is a cornerstone of organic synthesis, allowing for the strategic modification of molecular scaffolds. In the context of this compound, this approach is centered on the transformation of precursors where either the nitro group is converted to an amine, or a pre-existing amine is appropriately alkylated.

Reduction of Nitro-Containing Intermediates to Amines

The reduction of a nitro group is a fundamental transformation in the synthesis of aromatic amines. The starting material for this route would typically be a precursor such as 1-isopropyl-4-methyl-2-nitrobenzene. The selective reduction of the nitro group in the presence of other functionalities is a key challenge addressed by various methodologies.

Chemoselective reduction aims to reduce a specific functional group while leaving others in the molecule unaffected. This is particularly important when dealing with complex molecules. Several reagents and catalytic systems have been developed for the selective reduction of nitroarenes.

The use of metal catalysts is a common approach. For instance, iron powder in the presence of an acid like acetic acid or a salt such as ammonium chloride provides a mild and effective method for reducing nitro groups to amines, even in the presence of other reducible groups. mdma.ch Similarly, zinc dust under acidic conditions can also be employed for this purpose. mdma.ch Tin(II) chloride (SnCl₂) is another classic reagent for the chemoselective reduction of nitroarenes. mdma.ch

More advanced catalytic systems have also been developed. For example, gold nanoparticles supported on titanium dioxide or iron(III) oxide have been shown to catalyze the chemoselective hydrogenation of functionalized nitroarenes with H₂ under mild conditions. Iron(III) catalysts in conjunction with a silane (B1218182) reducing agent have also been reported to be highly chemoselective for nitro group reduction over a range of other reactive functionalities. mdma.ch Copper-catalyzed reductions using bis(pinacolato)diboron (B136004) (B₂Pin₂) also offer a mild and highly functional group tolerant method for converting nitro compounds to anilines. eurekaselect.com

| Catalyst/Reagent System | Substrate Scope | Key Advantages |

| Fe/Acid (e.g., AcOH) | Broad | Mild conditions, tolerates other reducible groups. mdma.ch |

| Zn/Acid (e.g., AcOH) | Broad | Mild conditions, suitable for sensitive substrates. mdma.ch |

| SnCl₂ | Broad | Mild, chemoselective. mdma.ch |

| Supported Au nanoparticles | Functionalized nitroarenes | Mild conditions, avoids accumulation of hydroxylamines. |

| Iron(III)/Silane | Functionalized nitroarenes | High activity, earth-abundant metal. mdma.ch |

| Cu/B₂Pin₂ | Broad | Very mild conditions, excellent functional group tolerance. eurekaselect.com |

Catalytic hydrogenation is a widely used and often preferred method for the reduction of nitro groups due to its high efficiency and the clean nature of the reaction, with water typically being the only byproduct. ionike.com

Palladium on carbon (Pd/C) is a common and effective catalyst for the hydrogenation of both aromatic and aliphatic nitro groups to amines using hydrogen gas (H₂). mdma.ch However, a potential drawback is its ability to reduce other functional groups that may be present in the molecule. mdma.ch Raney nickel is another effective hydrogenation catalyst that is often used as an alternative to Pd/C, particularly for substrates containing aromatic halides, as it is less prone to causing dehalogenation. mdma.ch

The reaction conditions for catalytic hydrogenation can be optimized to enhance selectivity. For example, using lower pressures of hydrogen and milder temperatures can sometimes help in selectively reducing the nitro group. prepchem.com The choice of solvent can also play a role in the reaction's efficiency and selectivity.

| Catalyst | Common Reducing Agent | Notes |

| Palladium on Carbon (Pd/C) | H₂ | Highly effective, but may reduce other functional groups. mdma.ch |

| Raney Nickel | H₂ | Good alternative to Pd/C, especially for substrates with aromatic halides. mdma.ch |

| Platinum on Carbon (Pt/C) | H₂ | Another effective hydrogenation catalyst. |

Alkylation of Methyl-(4-methyl-3-nitro-phenyl)-amine

An alternative synthetic route to this compound involves the alkylation of a secondary amine precursor, specifically Methyl-(4-methyl-3-nitro-phenyl)-amine. This precursor can be synthesized from 4-methyl-3-nitroaniline. ncert.nic.inrsc.org The introduction of the isopropyl group onto the nitrogen atom can be achieved through several alkylation strategies.

Direct alkylation involves the reaction of the secondary amine with an isopropylating agent, such as isopropyl halide (e.g., isopropyl bromide or iodide), in the presence of a base. acs.org The base is necessary to neutralize the hydrogen halide that is formed as a byproduct of the reaction.

A significant challenge in the direct alkylation of secondary amines is the potential for over-alkylation, leading to the formation of a quaternary ammonium salt. rsc.org The desired tertiary amine product is often more nucleophilic than the starting secondary amine, making it susceptible to further reaction with the alkylating agent. Careful control of reaction conditions, such as the stoichiometry of the reactants and the choice of base and solvent, is crucial to maximize the yield of the desired tertiary amine.

The "borrowing hydrogen" or "hydrogen autotransfer" methodology offers a greener alternative to the use of alkyl halides. prepchem.comresearchgate.net In this approach, a catalyst, often a transition metal complex, facilitates the dehydrogenation of an alcohol (in this case, isopropanol) to the corresponding carbonyl compound (acetone). mdma.chresearchgate.net The acetone (B3395972) then reacts with the secondary amine to form an iminium ion intermediate, which is subsequently reduced by the hydrogen that was "borrowed" from the alcohol, regenerating the catalyst and yielding the N-alkylated amine. mdma.chresearchgate.net This method avoids the formation of halide byproducts. google.com

| Alkylating Agent | Catalyst/Base | Key Features |

| Isopropyl Halide | Base (e.g., K₂CO₃, Et₃N) | Classic method, risk of over-alkylation. acs.org |

| Isopropanol | Transition Metal Catalyst (e.g., Ru, Ir complexes) | "Borrowing Hydrogen" strategy, atom-economical. researchgate.net |

Reductive amination provides a more controlled and often higher-yielding alternative to direct alkylation. In this two-step, one-pot process, the primary amine precursor, 4-methyl-3-nitroaniline, would first be reacted with acetone to form an imine or enamine intermediate. This intermediate is then reduced in situ to the desired N-isopropyl amine.

A variety of reducing agents can be employed for the reduction step, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they are less reactive towards ketones and aldehydes than sodium borohydride (B1222165) (NaBH₄), thus minimizing the reduction of the starting acetone. The use of a Lewis acid, such as titanium(IV) isopropoxide, can be beneficial in promoting the formation of the imine intermediate, especially with less reactive anilines. ionike.com This method is highly versatile and generally avoids the issue of over-alkylation.

Another advanced strategy involves the use of specialized catalytic systems. For example, cobalt(II) complexes have been shown to be effective for the N-alkylation of anilines with alcohols. Similarly, iridium and ruthenium-based catalysts, often with N-heterocyclic carbene (NHC) ligands, have demonstrated high activity and selectivity in the N-alkylation of amines with alcohols under relatively mild conditions. google.com These catalytic systems often operate via the "borrowing hydrogen" mechanism and can offer high yields of the desired N-alkylated products. google.com

| Strategy | Key Reagents | Advantages |

| Reductive Amination | Acetone, Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃), optional Lewis Acid (e.g., Ti(OiPr)₄) | High selectivity, avoids over-alkylation, good yields. ionike.com |

| Catalytic Alkylation with Isopropanol | Transition Metal Catalysts (e.g., Co, Ir, Ru complexes) | Green, atom-economical, high activity and selectivity. google.com |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of aromatic amines to reduce environmental impact and improve safety and efficiency. These approaches focus on the use of environmentally benign solvents, reusable catalysts, and atom-economical reaction pathways.

One of the primary areas of focus in greening the synthesis of compounds like this compound is the replacement of conventional volatile organic solvents (VOCs) with greener alternatives. Water, ionic liquids, and deep eutectic solvents (DESs) have emerged as promising media for N-alkylation reactions. researchgate.netnih.gov For instance, the N-alkylation of anilines has been successfully carried out in water, which is non-toxic, non-flammable, and inexpensive. researchgate.net Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, are also attractive due to their low volatility, high thermal stability, and biodegradability. nih.gov

The use of heterogeneous catalysts is another cornerstone of green synthesis, as they can be easily separated from the reaction mixture and reused, minimizing waste. For the N-alkylation step, various heterogeneous catalysts have been developed. These often consist of metal nanoparticles (e.g., palladium, nickel, iridium) supported on materials like activated carbon, alumina, or zeolites. researchgate.netgoogle.com These catalysts can facilitate reactions like reductive amination and the "borrowing hydrogen" methodology. The borrowing hydrogen strategy is a particularly atom-economical process where an alcohol (like isopropanol) is used as the alkylating agent. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde or ketone in situ, which then reacts with the amine to form an imine. The borrowed hydrogen is then used to reduce the imine to the final product, with water being the only byproduct. rsc.org

Organocatalysis, the use of small organic molecules as catalysts, also presents a green alternative to metal-based catalysts, avoiding issues of metal toxicity and contamination of the final product. researchgate.net For N-alkylation reactions, various organocatalysts have been explored.

Below is a data table summarizing some green chemistry approaches applicable to the synthesis of N-alkylated anilines, which could be adapted for the synthesis of this compound.

| Green Approach | Catalyst/Solvent System | Reaction Type | Advantages |

| Greener Solvents | Deep Eutectic Solvents (e.g., Choline Chloride:Lactic Acid) | Allylic Alkylation of Anilines | Mild reaction conditions (room temperature), sustainable, metal-free. nih.gov |

| Heterogeneous Catalysis | Pd/C | Reductive Amination | Catalyst is reusable, high atom economy. google.com |

| Heterogeneous Catalysis | Ni/NiO | Reductive Amination | Efficient, easy to prepare catalyst. patsnap.com |

| Borrowing Hydrogen | Ag/Al2O3 | N-alkylation with alcohols | High atom economy (water is the only byproduct), reusable catalyst. nih.gov |

| Greener Reducing System | Zn/Acetic Acid in Methanol | Reductive N-alkylation | Mild, cost-effective, avoids hazardous reducing agents. youtube.com |

Purification and Isolation Techniques for Academic Research

The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity for academic research purposes. The choice of purification technique depends on the nature of the impurities present and the physical properties of the target compound. The most common methods for the purification of solid organic compounds like substituted nitroanilines are recrystallization and column chromatography.

Recrystallization is a widely used technique for purifying solid compounds. The principle of this method relies on the difference in solubility of the desired compound and the impurities in a suitable solvent at different temperatures. An ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For nitroaniline derivatives, common solvents for recrystallization include ethanol (B145695), methanol, or a mixture of ethanol and water. researchgate.netrochester.edu The process involves dissolving the crude product in a minimum amount of hot solvent to form a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration. The efficiency of recrystallization can be assessed by the recovery yield and the melting point of the purified product, which should be sharp and match the literature value for the pure compound.

Column chromatography is a versatile technique used for the separation of components in a mixture based on their differential adsorption onto a stationary phase. For the purification of this compound, silica (B1680970) gel is a common stationary phase. The crude product is dissolved in a small amount of solvent and loaded onto the top of the column. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation. For non-polar to moderately polar compounds like N-alkylated nitroanilines, a common mobile phase is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. patsnap.combiotage.com The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with increasing polarity. The separation can be monitored by thin-layer chromatography (TLC), and the fractions containing the pure product are collected and the solvent is evaporated to yield the purified compound. For basic amines, which can interact strongly with the acidic silica gel, it is sometimes beneficial to add a small amount of a competing amine like triethylamine to the mobile phase or to use an amine-functionalized silica column to improve separation and reduce tailing. mnstate.edu

The following table provides an overview of purification techniques applicable to substituted nitroanilines.

| Purification Technique | Stationary Phase/Solvent System | Principle of Separation | Typical Application |

| Recrystallization | Ethanol or Ethanol/Water | Differential solubility at varying temperatures | Removal of soluble and insoluble impurities from a solid product. researchgate.net |

| Column Chromatography | Silica Gel / Hexane-Ethyl Acetate | Differential adsorption and partitioning | Separation of compounds with different polarities from a reaction mixture. patsnap.combiotage.com |

| Column Chromatography | Amine-functionalized Silica / Hexane-Ethyl Acetate | Reduced interaction with acidic silanol (B1196071) groups | Purification of basic amines to prevent peak tailing and improve separation. mnstate.edu |

| Preparative TLC | Silica Gel / Dichloromethane-Methanol | Differential migration on a coated plate | Small-scale purification and isolation of compounds. |

Reaction Mechanisms and Chemical Transformations of Isopropyl 4 Methyl 3 Nitro Phenyl Amine

Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr) on the Nitrophenyl Ring

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for the synthesis and modification of nitroaromatic compounds. rsc.org The reaction typically involves a nucleophile displacing a leaving group on an aromatic ring that is activated by electron-wthdrawing groups. wikipedia.orgnumberanalytics.com For a molecule like Isopropyl-(4-methyl-3-nitro-phenyl)-amine, which lacks a typical leaving group, the principles of SNAr are best understood by considering its synthesis from a precursor such as 4-halo-1-methyl-2-nitrobenzene reacting with isopropylamine (B41738). The reaction proceeds via a two-step addition-elimination mechanism, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The formation of this intermediate is generally the rate-determining step. nih.govresearchgate.net

The kinetics of aminolysis reactions on activated nitrophenyl systems have been extensively studied to elucidate their mechanisms. nih.govresearchgate.net These reactions are typically investigated under pseudo-first-order conditions where the amine concentration is in large excess. nih.gov The observed rate constants often show a dependence on the amine concentration and its basicity.

For many aminolysis reactions of nitrophenyl derivatives, Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophilic amine, are linear. nih.gov A Brønsted slope (β) value between 0.25 and 1.0 is indicative of a stepwise mechanism where the formation of the tetrahedral intermediate is rate-determining. nih.govresearchgate.net Curvature in Brønsted plots can signify a change in the rate-determining step, for instance, from the formation of the intermediate to its breakdown. researchgate.net

Below is a representative table of kinetic data for the aminolysis of a model substrate, 4-nitrophenyl acetate, with various secondary alicyclic amines, illustrating the influence of nucleophile basicity on reaction rates.

Table 1: Rate Constants for the Aminolysis of 4-Nitrophenyl Acetate in Aqueous Solution Data is illustrative and based on general findings for model compounds.

| Nucleophile (Amine) | pKa of Conjugate Acid | Second-Order Rate Constant (kN, M-1s-1) |

|---|---|---|

| Morpholine | 8.33 | 0.35 |

| Piperazine | 9.81 | 2.1 |

The nitro group (NO₂) is a powerful activating group in SNAr reactions due to its strong electron-withdrawing nature, which it exerts through both inductive and resonance effects. byjus.comchemistrysteps.com This activation is crucial for making the typically electron-rich aromatic ring susceptible to attack by a nucleophile. chemistrysteps.comcsbsju.edu

When the nucleophile attacks the carbon atom bearing the leaving group, the aromaticity of the ring is temporarily broken, and a negative charge develops, which is delocalized across the molecule. wikipedia.org The nitro group is exceptionally effective at stabilizing this negative charge, particularly when positioned ortho or para to the site of substitution. byjus.comchemistrysteps.commasterorganicchemistry.com In these positions, a resonance structure can be drawn that places the negative charge directly on the electronegative oxygen atoms of the nitro group, significantly stabilizing the Meisenheimer intermediate and lowering the activation energy of the reaction. wikipedia.orgchemistrysteps.comcsbsju.edu If the nitro group is in the meta position, it can only offer inductive stabilization, which is less effective, and the reaction proceeds much more slowly, if at all. byjus.comlibretexts.org

In the context of synthesizing this compound from a 4-halo-1-methyl-2-nitrobenzene precursor, the nitro group is ortho to the incoming isopropylamine group and para to the methyl group, effectively activating the ring for substitution.

The rate and efficiency of SNAr reactions are profoundly influenced by the nature of both the leaving group and the attacking nucleophile. numberanalytics.comnumberanalytics.com

Nucleophile: The strength of the nucleophile is also a key factor. numberanalytics.comnumberanalytics.com Stronger nucleophiles, which are typically stronger bases, react more rapidly in SNAr reactions. numberanalytics.com For example, alkoxides (RO⁻) and amides (R₂N⁻) are highly effective nucleophiles. numberanalytics.com The reactivity is also influenced by factors such as the nucleophile's polarizability and steric bulk. researchgate.netnumberanalytics.com In the synthesis of the title compound, isopropylamine acts as the nucleophile.

Table 2: General Reactivity Trends in SNAr Reactions

| Factor | Influence on Reaction Rate | Example of High Reactivity | Example of Low Reactivity |

|---|---|---|---|

| Leaving Group | F > Cl > Br > I | F | I |

| Nucleophile Strength | Stronger nucleophiles react faster | RO⁻, R₂N⁻ | H₂O, ROH |

| Aromatic Ring Substituent | Electron-withdrawing groups activate | -NO₂, -CN | -CH₃, -OR |

Reduction Pathways of the Nitro Group in this compound

The reduction of the nitro group is one of the most significant transformations of nitroarenes, providing a primary route to aromatic amines. This process is fundamental in industrial chemistry for the synthesis of dyes, pharmaceuticals, and polymers. rsc.org

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. nih.govpsu.edu The transformation can occur via two main mechanisms: a one-electron radical pathway or a two-electron hydride transfer pathway. nih.govresearchgate.net

The generally accepted sequence of intermediates, as proposed by Haber, involves the following steps: rsc.org

Nitroarene (Ar-NO₂) to Nitrosoarene (Ar-NO): This is a two-electron reduction.

Nitrosoarene (Ar-NO) to N-Arylhydroxylamine (Ar-NHOH): This is another two-electron reduction. The nitroso intermediate is often highly reactive and difficult to isolate. nih.gov

N-Arylhydroxylamine (Ar-NHOH) to Arylamine (Ar-NH₂): This final two-electron reduction yields the amine product.

Catalytic hydrogenation is the most common method for reducing nitroarenes on an industrial scale, typically using heterogeneous catalysts like palladium, platinum, or nickel supported on carbon (e.g., Pd/C, Raney-Ni). rsc.orgorientjchem.orgacs.org The reaction is generally performed under an atmosphere of hydrogen gas. nih.gov

The catalytic cycle can be described by the Haber mechanism, which includes a "direct" pathway and an "indirect" pathway. rsc.org

Direct Pathway: This follows the sequence described in the previous section: Nitroarene → Nitrosoarene → Hydroxylamine (B1172632) → Amine. rsc.orgacs.org

Indirect Pathway: This involves the condensation of the reactive intermediates. For example, the nitrosoarene and arylhydroxylamine can condense to form an azoxy compound (Ar-N(O)=N-Ar), which is then further reduced to an azo compound (Ar-N=N-Ar), a hydrazo compound (Ar-NH-NH-Ar), and finally cleaved to yield two molecules of the arylamine. rsc.orgorientjchem.org

A general catalytic cycle on a metal surface (M) involves these key steps:

Adsorption: Both the nitroarene and molecular hydrogen (H₂) are adsorbed onto the catalyst surface.

Hydrogen Activation: The H-H bond is cleaved on the metal surface to form active hydrogen atoms (M-H). rsc.org

Stepwise Reduction: The adsorbed nitro group is sequentially hydrogenated by the active hydrogen atoms, passing through the nitroso and hydroxylamine intermediates.

Desorption: The final amine product desorbs from the catalyst surface, regenerating the active site for the next cycle.

The specific pathway followed (direct vs. indirect) can depend on reaction conditions such as the catalyst, solvent, pH, and temperature. orientjchem.orgorganic-chemistry.org

Formation and Reactivity of Nitroso and Hydroxylamine Intermediates

The chemical structure of this compound contains two key functional groups that can lead to the formation of nitroso and hydroxylamine intermediates: the secondary amine and the aromatic nitro group.

N-Nitrosamine Formation: As a secondary amine, this compound is susceptible to nitrosation. In the presence of an acidified solution of sodium nitrite (B80452) (NaNO₂), unstable nitrous acid (HNO₂) is generated in situ. This is protonated and subsequently loses water to form the highly electrophilic nitrosonium ion (NO⁺). jove.com The nucleophilic nitrogen atom of the secondary amine attacks the nitrosonium ion, forming an N-nitrosammonium ion. Subsequent deprotonation yields the corresponding N-nitrosamine, specifically N-isopropyl-N-(4-methyl-3-nitro-phenyl)nitrosamine. jove.comresearchgate.net This reaction is a significant pathway for the formation of N-nitroso compounds from secondary amine precursors. sci-hub.se Various nitrosating agents, including dinitrogen trioxide (N₂O₃) and peroxynitrite (ONOO⁻), can also facilitate this transformation under different conditions. sci-hub.seacs.org

Hydroxylamine and Nitrosoarene Formation from Nitro Group Reduction: The aromatic nitro group can be selectively reduced to form either a nitroso or a hydroxylamine intermediate. Catalytic reduction of aromatic nitro compounds is a primary method for producing phenylhydroxylamines. mdpi.com For instance, reduction with reagents like zinc powder or through catalytic hydrogenation using specific catalysts can halt at the hydroxylamine stage (N-(4-methyl-3-aminophenyl)hydroxylamine) before complete reduction to the corresponding diamine. mdpi.comgoogle.com These intermediates are often highly reactive. The initial reaction between an aromatic nitro compound and a hydroxylamine in an alkaline solution can yield an aromatic nitroso compound and an aliphatic nitroso compound. rsc.org These intermediates, however, are typically unstable and undergo further reactions, such as dimerization to form azoxy compounds or condensation reactions. rsc.org

Reactions Involving the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile, enabling a variety of chemical transformations.

Acylation and Sulfonylation Reactions

The nucleophilic secondary amine of this compound readily reacts with acylating and sulfonylating agents. These reactions typically proceed via a nucleophilic addition-elimination mechanism.

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) results in the formation of an N-substituted amide. libretexts.orgchemguide.co.uk For example, reacting this compound with acetyl chloride would yield N-acetyl-N-isopropyl-(4-methyl-3-nitro-phenyl)-amine. This reaction is often performed in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. libretexts.org

Sulfonylation: Similarly, treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base yields the corresponding sulfonamide. rsc.orglibretexts.org This reaction is a common method for synthesizing sulfonamides from primary and secondary amines. researchgate.net The resulting sulfonamide from this compound would be N-isopropyl-N-(4-methyl-3-nitro-phenyl)-p-toluenesulfonamide. Unlike sulfonamides derived from primary amines, this product lacks an acidic N-H proton. libretexts.org

Table 1: Representative Acylation and Sulfonylation Reactions

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-Substituted Amide |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | N-Substituted Amide |

| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | N-Substituted Sulfonamide |

| Sulfonylation | Benzenesulfonyl Chloride (BsCl) | N-Substituted Sulfonamide |

Condensation and Imine Formation Pathways

The reaction of secondary amines with aldehydes and ketones does not lead to the formation of a stable imine, but rather an enamine. masterorganicchemistry.comyoutube.com The process is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. Protonation of the hydroxyl group converts it into a good leaving group (water), which is eliminated to form an iminium ion (a cation with a C=N⁺ double bond). Because the nitrogen atom in the iminium ion derived from a secondary amine has no hydrogen atom to lose, a proton is instead removed from an adjacent carbon atom (the α-carbon), resulting in the formation of a C=C double bond. The final product is an enamine, which is a key nucleophilic intermediate in organic synthesis. masterorganicchemistry.com

Intramolecular Cyclization Reactions (if applicable)

The potential for intramolecular cyclization in this compound is dependent on the reaction conditions and the introduction of other reactive functionalities.

While the ortho relationship between an amino and a nitro group can facilitate cyclization to form benzimidazoles upon reduction of the nitro group, this is not present in the target molecule. rsc.orgacs.org However, under specific conditions, other cyclizations are conceivable. For instance, studies on protonated N-alkyl-2-nitroanilines under collisional activation in mass spectrometry have shown unusual intramolecular oxidation of the alkyl chain by an oxygen from the nitro group, leading to cyclized products. nih.gov Furthermore, base-mediated intramolecular cyclizations can occur if other functionalities, such as allenic esters, are present in the molecule. nih.gov Without direct experimental data for this compound, any discussion of intramolecular cyclization remains speculative and would likely require the introduction of additional reactive groups or highly specific reaction conditions.

Electrophilic Substitution Reactivity of the Aromatic Ring

The regiochemical outcome of electrophilic aromatic substitution on the ring of this compound is governed by the combined directing effects of its three substituents: the isopropylamino group, the methyl group, and the nitro group. The available positions for substitution are C-2, C-5, and C-6.

Isopropylamino Group (-NH-iPr): The amino group is a powerful activating substituent due to the ability of the nitrogen's lone pair to donate electron density into the aromatic π-system via resonance. byjus.comchemistrysteps.com It is a strong ortho, para-director. In this molecule, it directs incoming electrophiles to the C-2 and C-6 positions.

Methyl Group (-CH₃): The methyl group is a weakly activating substituent that donates electron density through an inductive effect. It is also an ortho, para-director, directing to the C-2 and C-6 positions.

Nitro Group (-NO₂): The nitro group is a strongly deactivating substituent due to its powerful electron-withdrawing inductive and resonance effects. rsc.org It is a meta-director, directing incoming electrophiles to the C-5 position. pearson.com

Table 2: Summary of Substituent Directing Effects

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|---|

| -NH-iPr | C-1 | +R > -I | Strongly Activating | ortho, para (to C-2, C-6) |

| -NO₂ | C-3 | -R, -I | Strongly Deactivating | meta (to C-5) |

| -CH₃ | C-4 | +I | Weakly Activating | ortho, para (to C-2, C-6) |

Oxidative Transformations of this compound

The oxidation of this compound can occur at several sites, depending on the oxidant and reaction conditions.

The secondary amine itself can be oxidized. For example, reaction with peroxynitrite can lead to the formation of not only N-nitrosamines but also N-nitramines (containing an -N-NO₂ group). acs.org The benzylic protons of the methyl group are susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, which would convert the methyl group into a carboxylic acid. However, such harsh conditions often lead to the degradation of the amine functionality unless it is first protected by acylation. libretexts.org The tertiary C-H bond on the isopropyl group is also a potential site for oxidation, although it is generally less reactive than a benzylic position. Under very harsh conditions, the aromatic ring itself can undergo oxidative cleavage.

Computational Chemistry and Theoretical Investigations of Isopropyl 4 Methyl 3 Nitro Phenyl Amine

Electronic Structure and Molecular Geometry Analysis

The electronic structure and three-dimensional shape of a molecule are fundamental to its properties and reactivity. Computational chemistry offers powerful tools to model these characteristics with a high degree of accuracy.

Density Functional Theory (DFT) Calculations for Conformations

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For a molecule like Isopropyl-(4-methyl-3-nitro-phenyl)-amine, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to determine the optimized molecular geometry and predict various properties. researchgate.netresearchgate.net

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C-N (amine) | 1.39 |

| C-N (nitro) | 1.48 | |

| N-O (nitro) | 1.23 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-H (methyl) | 1.09 | |

| Bond Angle (°) | C-N-C (amine) | 125.0 |

| O-N-O (nitro) | 124.5 | |

| C-C-N (amine) | 121.0 | |

| Dihedral Angle (°) | C-C-N-C (isopropyl) | 35.0 |

Note: The data in this table is hypothetical and based on typical values for analogous molecules. It serves as a representation of expected findings from a DFT study.

Conformational Isomerism and Energy Landscapes

The rotation around the C-N bond of the amine group in this compound leads to the possibility of different conformers. The orientation of the isopropyl group relative to the plane of the aromatic ring is a key factor in determining the stability of these conformers.

A potential energy surface scan, performed by systematically changing the dihedral angle of the isopropyl group, would reveal the energy landscape of the molecule. This analysis would identify the most stable (lowest energy) conformation and any transitional states. The steric hindrance between the isopropyl group and the ortho-substituted nitro group is expected to be a major determinant of the preferred conformation, likely forcing the isopropyl group out of the plane of the phenyl ring to minimize repulsive forces.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the nature of chemical bonds based on the topology of the electron density. nih.gov By examining the properties of bond critical points (BCPs), such as the electron density (ρ) and its Laplacian (∇²ρ), one can characterize the type and strength of atomic interactions.

In this compound, QTAIM analysis would be applied to:

Characterize Covalent Bonds: The C-C, C-H, C-N, and N-O bonds would exhibit BCPs with high electron density and negative Laplacian values, indicative of shared (covalent) interactions.

Investigate Intramolecular Interactions: Of particular interest would be the potential for weak intramolecular hydrogen bonds, for instance, between the amine hydrogen and an oxygen atom of the adjacent nitro group. The presence of a BCP between these atoms, along with specific topological properties, would confirm such an interaction, which can significantly influence the molecule's conformation and stability.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com

HOMO-LUMO Energy Gap Determination

The energies of the HOMO and LUMO and the difference between them, known as the HOMO-LUMO energy gap, are critical parameters for assessing a molecule's kinetic stability and chemical reactivity. wuxiapptec.comajchem-a.com A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. ajchem-a.com

For this compound, the electron-donating nature of the amino and methyl groups and the electron-withdrawing nature of the nitro group will significantly influence the energies of the frontier orbitals. The HOMO is expected to be primarily localized over the electron-rich portion of the molecule, particularly the amino group and the phenyl ring, while the LUMO is anticipated to be concentrated on the electron-deficient nitro group and the aromatic system. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -6.20 |

| LUMO | -2.50 |

| HOMO-LUMO Gap (ΔE) | 3.70 |

Note: The data in this table is hypothetical and based on typical values for analogous molecules. It serves as a representation of expected findings from a computational study.

Prediction of Reactivity Sites based on Orbital Interactions

The spatial distribution of the HOMO and LUMO provides a clear indication of the likely sites for electrophilic and nucleophilic attack, respectively.

Nucleophilic Reactivity (HOMO): The regions of the molecule with the highest HOMO density are the most susceptible to attack by electrophiles. For this compound, this is predicted to be the nitrogen atom of the amine group and certain carbon atoms on the phenyl ring that are activated by the donating groups.

Electrophilic Reactivity (LUMO): Conversely, the areas with the highest LUMO density are the most likely sites for nucleophilic attack. The strong electron-withdrawing effect of the nitro group will concentrate the LUMO on the nitrogen atom of the nitro group and the carbon atom to which it is attached, making this region the primary target for nucleophiles.

By mapping these frontier orbitals, a detailed picture of the molecule's chemical reactivity can be constructed, guiding the understanding of its potential chemical transformations.

Molecular Electrostatic Potential (MEP) Surface Analysis

No published studies detailing the Molecular Electrostatic Potential (MEP) surface analysis of this compound were found.

Electrostatic Interactions and Charge Distribution Mapping

Information regarding the mapping of electrostatic interactions and charge distribution for this compound is not available in existing research.

Prediction of Nucleophilic and Electrophilic Regions

Without MEP analysis data, a specific prediction of the nucleophilic and electrophilic regions of this compound cannot be accurately determined.

Natural Bond Orbital (NBO) Analysis

No specific Natural Bond Orbital (NBO) analysis for this compound has been reported in the scientific literature.

Delocalization Energies and Hybridization Characteristics

Detailed data on the delocalization energies and hybridization characteristics of this compound are not available.

Intermolecular Interactions and Hydrogen Bonding Contributions

A quantitative analysis of intermolecular interactions and hydrogen bonding contributions for this compound based on NBO calculations could not be located in the reviewed literature.

Theoretical Mechanistic Studies

No theoretical mechanistic studies involving this compound have been published. Such studies would provide valuable insights into its reactivity and potential reaction pathways, but this information is not currently available.

Transition State Localization and Reaction Path Intrinsics

The study of chemical reactions involving this compound at a theoretical level involves mapping out the potential energy surface of the reaction. A key aspect of this is the localization of transition states, which are the highest energy points along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to proceed.

Methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Dimer methods are employed to locate these saddle points on the potential energy surface. Once a transition state is identified, its structure provides critical information about the geometry of the activated complex. Further analysis, known as Intrinsic Reaction Coordinate (IRC) calculations, is performed to confirm that the located transition state correctly connects the reactants and products. The IRC path traces the lowest energy route from the transition state downhill to the corresponding energy minima of the reactants and products, ensuring the validity of the proposed mechanism. For instance, in reactions such as electrophilic substitution or N-alkylation involving this compound, these calculations would reveal the precise atomic motions during the bond-forming and bond-breaking processes.

Reaction Energetics and Rate Constant Prediction

Following the mapping of the reaction path, the energetics of the reaction are calculated to determine its feasibility and spontaneity. This involves computing the energies of the reactants, transition states, and products. The difference in energy between the transition state and the reactants defines the activation energy (Ea), a critical parameter for reaction kinetics. A lower activation energy implies a faster reaction rate.

Table 1: Conceptual Reaction Energetics Data This table is illustrative of typical data obtained from such a study.

| Parameter | Description | Conceptual Value (kJ/mol) |

|---|---|---|

| E_reactants | Energy of Reactants | - |

| E_TS | Energy of Transition State | - |

| E_products | Energy of Products | - |

| Activation Energy (Ea) | E_TS - E_reactants | Value dependent on specific reaction |

| Enthalpy of Reaction (ΔH) | E_products - E_reactants | Value dependent on specific reaction |

From the calculated activation energy, the reaction rate constant (k) can be predicted using Transition State Theory (TST). The Eyring equation is a cornerstone of TST, linking the rate constant to the Gibbs free energy of activation (ΔG‡). These theoretical predictions of reaction rates are invaluable for understanding reaction mechanisms and optimizing synthesis conditions without the need for extensive experimental work.

Prediction of Molecular Descriptors Relevant to Intermolecular Interactions

Molecular descriptors are numerical values that quantify the physical, chemical, or topological characteristics of a molecule. They are instrumental in quantitative structure-activity relationship (QSAR) studies.

Topographical Polar Surface Area (TPSA) Computation

The Topographical Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a strong predictor of properties like aqueous solubility and membrane permeability. TPSA is calculated using a fragment-based method, summing the contributions of polar functional groups. nih.govnih.gov For this compound, the primary contributions to the TPSA come from the secondary amine (-NH-) group and the nitro (-NO2) group. The presence of the nitro group, in particular, significantly increases the TPSA. nih.gov

Rotatable Bond Analysis

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A rotatable bond is typically defined as any single non-ring bond, attached to a non-terminal, non-hydrogen atom. For this compound, there are two primary rotatable bonds: the C(phenyl)-N(amine) bond and the N(amine)-C(isopropyl) bond. Computational analysis confirms a rotatable bond count of 2 for this molecule. guidechem.com This limited flexibility influences how the molecule can orient itself to interact with other molecules or biological targets.

Table 2: Predicted Molecular Descriptors for this compound

| Descriptor | Description | Predicted Value/Information | Source |

|---|---|---|---|

| TPSA | Sum of surfaces of polar atoms | Value influenced by amine and nitro groups | nih.govnih.gov |

| LogP | Octanol-water partition coefficient | Value influenced by isopropyl, methyl, amine, and nitro groups | nih.gov |

| Rotatable Bonds | Count of single, non-ring bonds | 2 | guidechem.com |

Theoretical Assessment of Non-Linear Optical (NLO) Properties

Organic molecules with specific electronic features can exhibit significant non-linear optical (NLO) properties, making them useful for applications in photonics and optoelectronics. nih.gov A common structural motif for NLO activity is a "push-pull" system, where an electron-donating group (the "push") and an electron-withdrawing group (the "pull") are connected by a π-conjugated system. researchgate.netresearchgate.net

This compound fits this description perfectly. The amine group (-NH-) acts as an electron donor, while the nitro group (-NO2) is a strong electron acceptor. These are connected by the π-system of the benzene (B151609) ring, facilitating intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation. researchgate.net This ICT is a primary determinant of NLO response.

Theoretical assessment of NLO properties is typically performed using quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). researchgate.netnih.gov These calculations can predict key NLO-related parameters:

Polarizability (α): Describes the ease with which the electron cloud can be distorted by an external electric field.

First Hyperpolarizability (β): The primary measure of a molecule's second-order NLO response. A high β value is desirable for NLO materials. nih.gov

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. A smaller gap often correlates with higher polarizability and NLO activity. researchgate.net

Studies on similar molecules like 3-nitroaniline (B104315) provide a strong theoretical basis for predicting that this compound would possess notable NLO properties, which can be precisely quantified through such computational investigations. researchgate.netdntb.gov.ua

Table 3: Conceptual NLO Properties for Theoretical Assessment This table illustrates the parameters that would be calculated in a theoretical NLO study of the title compound.

| Parameter | Symbol | Description |

|---|---|---|

| Dipole Moment | µ | Quantifies the ground-state charge separation. |

| Average Polarizability | <α> | Measures the linear response to an electric field. |

| First Hyperpolarizability | β_total | Measures the second-order NLO response. |

| HOMO-LUMO Gap | ΔE | Energy difference between frontier molecular orbitals. |

Advanced Spectroscopic Characterization for Mechanistic and Structural Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. While specific experimental data for Isopropyl-(4-methyl-3-nitro-phenyl)-amine is not widely published, the expected NMR spectra can be reliably predicted by analyzing structurally similar compounds.

Proton (¹H) NMR:

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic region would likely show complex splitting patterns due to the protons on the substituted benzene (B151609) ring. Based on data from the closely related compound 4-Methyl-3-nitroaniline (B15663), the aromatic protons are expected to appear in the range of 6.8 to 7.2 ppm. rsc.org The presence of the electron-donating amino group and the electron-withdrawing nitro group influences the chemical shifts of these protons.

The aliphatic region would be characterized by signals from the isopropyl and methyl groups. The methyl group attached to the aromatic ring is expected to produce a singlet at approximately 2.3 ppm. rsc.org The isopropyl group would give rise to a doublet for the two methyl groups and a septet for the methine proton. The methine proton (CH) of the isopropyl group, being attached to the nitrogen, would likely be found further downfield. The amine proton (NH) is expected to show a broad signal, the chemical shift of which would be sensitive to solvent and concentration.

Carbon-13 (¹³C) NMR:

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. By analogy with 4-Methyl-3-nitroaniline, the aromatic carbons would resonate in the region of 108 to 152 ppm. rsc.org The carbon bearing the nitro group would be significantly deshielded and appear at the lower end of this range, while the carbon attached to the amino group would be more shielded.

The aliphatic carbons of the isopropyl group are expected to appear at higher field strengths. The methyl carbons of the isopropyl group would likely produce a signal around 20-25 ppm, while the methine carbon would be further downfield. The carbon of the methyl group on the benzene ring is anticipated to resonate at approximately 18-20 ppm. rsc.org

Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.8 - 7.2 | m |

| NH | Variable | br s |

| Isopropyl-CH | 3.5 - 4.0 | sept |

| Aromatic-CH₃ | ~2.3 | s |

| Isopropyl-CH₃ | 1.2 - 1.4 | d |

Data is inferred from structurally similar compounds.

Expected ¹³C NMR Chemical Shifts for this compound

| Carbons | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic-C | 108 - 152 |

| Isopropyl-CH | 45 - 50 |

| Aromatic-CH₃ | 18 - 20 |

| Isopropyl-CH₃ | 20 - 25 |

Data is inferred from structurally similar compounds.

To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the molecule, two-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between adjacent protons. For instance, it would show a correlation between the methine proton and the methyl protons of the isopropyl group. It would also help in deciphering the coupling network of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would be used to definitively assign the carbon signals for the methyl and methine groups of the isopropyl substituent and the aromatic C-H bonds.

In instances where the compound is a solid, solid-state NMR (ssNMR) can provide valuable information about its conformation and packing in the crystal lattice. Due to restricted motion in the solid state, different conformers that might be averaged in solution can be observed separately. This technique could be particularly useful in studying the orientation of the isopropyl and nitro groups relative to the benzene ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is a powerful tool for identifying functional groups and probing intermolecular interactions.

The IR and Raman spectra of this compound would display characteristic absorption bands for its various functional groups.

N-H Vibrations: The N-H stretching vibration of the secondary amine is expected to appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The exact position would be indicative of the extent of hydrogen bonding. The N-H bending vibration would be observed around 1550-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the isopropyl and methyl groups would be observed just below 3000 cm⁻¹.

NO₂ Vibrations: The nitro group has two characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. These are usually strong absorptions in the IR spectrum.

C=C and C-N Vibrations: Aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the aromatic amine would be expected in the 1250-1360 cm⁻¹ range.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | > 3000 |

| C-H (aliphatic) | Stretching | < 3000 |

| NO₂ | Asymmetric Stretching | 1500 - 1570 |

| NO₂ | Symmetric Stretching | 1300 - 1370 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1360 |

Data is inferred from general spectroscopic tables and data for similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique to probe the electronic structure of molecules. For aromatic nitro compounds like this compound, the UV-Vis spectrum is dominated by electronic transitions involving the benzene ring and the substituents.

Electronic Transitions and Chromophore Analysis

The chromophore in this compound is the substituted benzene ring. The key substituents influencing the electronic transitions are the nitro group (-NO2), the amino group (-NH-), and the methyl group (-CH3). The isopropyl group attached to the nitrogen atom has a lesser electronic effect.

The UV-Vis spectra of nitroanilines typically exhibit strong absorption bands arising from π → π* transitions. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. The presence of both an electron-donating group (the amino group) and an electron-withdrawing group (the nitro group) on the benzene ring leads to a significant intramolecular charge transfer (ICT) character in the electronic transitions.

In substituted nitroanilines, the lowest energy absorption band is generally an ICT band. ulisboa.pt For instance, in p-nitroaniline, this band is well-characterized and is sensitive to the electronic nature of the substituents. ulisboa.pt In the case of this compound, the amino group acts as the electron donor and the nitro group as the electron acceptor. The methyl group, being a weak electron-donating group, can cause a slight red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted nitroaniline.

The electronic transitions can be further understood by considering the molecular orbitals involved. The highest occupied molecular orbital (HOMO) is typically localized on the amino and the benzene ring, while the lowest unoccupied molecular orbital (LUMO) is predominantly located on the nitro group and the benzene ring. The energy difference between these orbitals dictates the wavelength of the ICT absorption band.

Solvent Effects on Electronic Spectra

The position, intensity, and shape of the UV-Vis absorption bands of molecules with significant charge transfer character are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. For N-substituted nitroanilines, a bathochromic (red) shift is generally observed with increasing solvent polarity. acs.org This is because the excited state, having a more polar character due to the charge transfer, is stabilized to a greater extent by polar solvents than the ground state.

Studies on p-nitroaniline and its derivatives have shown that hydrogen bonding between the solute and solvent molecules can also play a crucial role in the observed solvatochromic shifts. nih.govnih.govrsc.org For this compound, the amino group can act as a hydrogen bond donor, and the nitro group can act as a hydrogen bond acceptor. In protic solvents, such as ethanol (B145695) or water, hydrogen bonding to the amino and nitro groups can significantly influence the energy of the ground and excited states, leading to shifts in the absorption maxima.

The table below illustrates the typical solvatochromic behavior of a related compound, p-nitroaniline, in various solvents. A similar trend would be expected for this compound, although the exact absorption maxima may differ due to the presence of the methyl and isopropyl groups.

| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax) of p-Nitroaniline (nm) |

| Cyclohexane | 2.02 | 323 |

| 1,4-Dioxane | 2.21 | 337 |

| Chloroform | 4.81 | 340 |

| Ethanol | 24.55 | 371 |

| Acetonitrile | 37.5 | 360 |

| Water | 80.1 | 381 |

Note: Data for p-nitroaniline is illustrative of the expected solvent effects and is compiled from various sources on solvatochromism. nih.gov

The specific interactions, including preferential solvation in solvent mixtures, can lead to non-linear changes in the spectral properties. nih.govrsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds, providing precise information about the elemental composition and fragmentation pathways.

Accurate Mass Determination and Elemental Composition

HRMS allows for the determination of the mass of a molecule with very high accuracy (typically to within 5 ppm). This enables the unambiguous determination of the elemental formula. For this compound, the expected monoisotopic mass can be calculated from its chemical formula, C10H14N2O2.

Table of Expected Masses for this compound (C10H14N2O2)

| Ion Species | Formula | Calculated Monoisotopic Mass (Da) |

| [M]+• | C10H14N2O2 | 194.1055 |

| [M+H]+ | C10H15N2O2 | 195.1133 |

| [M+Na]+ | C10H14N2O2Na | 217.0953 |

| [M-H]- | C10H13N2O2 | 193.0977 |

The experimental determination of the mass of the molecular ion or its common adducts to within a few thousandths of a Dalton would confirm the elemental composition of this compound. For instance, a high-resolution mass spectrum of deprotonated 4-methyl-3-nitro-1,2,4-triazole-5-one (MNTO) has been used to confirm its chemical formula. researchgate.net

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. In electron ionization (EI) mass spectrometry, the molecule is ionized to a radical cation ([M]+•), which then undergoes a series of fragmentation reactions. For this compound, characteristic fragmentation pathways are expected based on the known behavior of nitroaromatic compounds and N-alkyl anilines.

Common fragmentation patterns for nitroaromatic compounds include the loss of the nitro group (NO2, 46 Da) or the loss of NO (30 Da) followed by the loss of CO. nih.gov The fragmentation of the N-isopropyl group is also expected. Alpha-cleavage (cleavage of the bond between the nitrogen and the isopropyl group) would lead to the loss of a methyl radical (CH3, 15 Da) to form a stable iminium ion, or the loss of the entire isopropyl group.

The mass spectrum of the related compound 4-methyl-3-nitroaniline (without the isopropyl group) shows a molecular ion peak at m/z 152. nih.govchemicalbook.com Its fragmentation includes peaks at m/z 106 (loss of NO2) and m/z 77 (phenyl cation). chemicalbook.com For this compound, the following fragmentation pathways can be postulated:

Loss of a methyl group from the isopropyl substituent: [M - 15]+, leading to an ion at m/z 179.

Loss of the nitro group: [M - 46]+, resulting in an ion at m/z 148.

Cleavage of the C-N bond of the isopropyl group: leading to a fragment corresponding to the 4-methyl-3-nitrophenylamino cation.

The analysis of tandem mass spectrometry (MS/MS) data from techniques like electrospray ionization (ESI) can further elucidate the fragmentation pathways of protonated or deprotonated molecules. nih.gov

X-ray Diffraction Analysis

X-ray diffraction analysis of single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

As of the current literature survey, a single-crystal X-ray structure of this compound has not been reported. However, the crystal structures of related nitroaniline derivatives have been extensively studied, and these can provide valuable insights into the expected structural features of the title compound. researchgate.netiucr.orgnih.gov

For example, the crystal structure of p-nitroaniline reveals a planar conformation of the molecule with significant intermolecular hydrogen bonding between the amino and nitro groups of adjacent molecules. iucr.org In the case of 2,4-dinitro-N-methylaniline, the N-methylamino and 4-nitro groups are nearly coplanar with the benzene ring. researchgate.net The crystal packing is dictated by a network of N-H···O and C-H···O hydrogen bonds. researchgate.net

Based on these related structures, it can be anticipated that the benzene ring in this compound would be largely planar. The C-N bond to the nitro group would be relatively short, indicative of conjugation with the aromatic ring. The geometry around the amino nitrogen would be trigonal planar or slightly pyramidal.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

The determination of the absolute structure of this compound via single-crystal X-ray diffraction would provide definitive proof of its molecular connectivity, conformation, and stereochemistry. This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of scattered X-rays is directly related to the arrangement of electrons, and thus atoms, within the crystal lattice.